molecular formula C13H12N2O2 B14316500 5-Oxo-1-(phenylacetyl)pyrrolidine-2-carbonitrile CAS No. 106203-75-2

5-Oxo-1-(phenylacetyl)pyrrolidine-2-carbonitrile

Cat. No.: B14316500
CAS No.: 106203-75-2
M. Wt: 228.25 g/mol
InChI Key: FIZOQSBJJWFKNF-UHFFFAOYSA-N
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Description

5-Oxo-1-(phenylacetyl)pyrrolidine-2-carbonitrile is a chemical compound with a unique structure that includes a pyrrolidine ring, a phenylacetyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-(phenylacetyl)pyrrolidine-2-carbonitrile typically involves the reaction of pyrrolidine derivatives with phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-(phenylacetyl)pyrrolidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenylacetyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylacetyl derivatives.

Scientific Research Applications

5-Oxo-1-(phenylacetyl)pyrrolidine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Oxo-1-(phenylacetyl)pyrrolidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile
  • 1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid
  • 5-Oxo-1-phenyl-2-pyrazolin-3-carboxylic acid

Uniqueness

5-Oxo-1-(phenylacetyl)pyrrolidine-2-carbonitrile is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

106203-75-2

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

5-oxo-1-(2-phenylacetyl)pyrrolidine-2-carbonitrile

InChI

InChI=1S/C13H12N2O2/c14-9-11-6-7-12(16)15(11)13(17)8-10-4-2-1-3-5-10/h1-5,11H,6-8H2

InChI Key

FIZOQSBJJWFKNF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1C#N)C(=O)CC2=CC=CC=C2

Origin of Product

United States

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